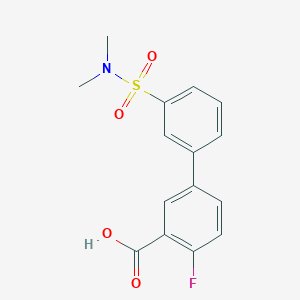
2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid (2C4DMPBA) is a synthetic compound that has been used in various scientific research applications. It is a white, crystalline solid with a molecular weight of 253.8 g/mol and a melting point of 122-124°C. The compound is widely used in the synthesis of other compounds and as a reagent for various biochemical and physiological studies. In
科学的研究の応用
2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been used in various scientific research applications, such as in the synthesis of other compounds, as a reagent for biochemical and physiological studies, and as a catalyst for the synthesis of polymers. It has also been used in the synthesis of organic compounds, such as esters, amides, and amines. Additionally, 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals.
作用機序
2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is believed to act by inhibiting the activity of certain enzymes, such as phosphodiesterases and proteases. It is also believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Additionally, 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of lipids and carbohydrates, such as lipoprotein lipase and glucose-6-phosphate dehydrogenase.
Biochemical and Physiological Effects
2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases, proteases, and cyclooxygenase. Additionally, 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor and the serotonin receptor. Additionally, 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to modulate the activity of certain ion channels, such as the sodium-potassium ATPase.
実験室実験の利点と制限
2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has several advantages and limitations for laboratory experiments. One of the major advantages of 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is that it is relatively easy to synthesize and can be used in a variety of laboratory experiments. Additionally, 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is relatively stable and has a long shelf life. However, 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is a relatively expensive compound, which can limit its use in some experiments. Additionally, 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% can be toxic if not handled properly and can cause irritation if it comes into contact with skin or eyes.
将来の方向性
The future directions for 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and biomedical fields. Additionally, further research could be conducted into the synthesis of other compounds using 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% as a reagent. Additionally, further research could be conducted into the development of novel compounds based on 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%. Finally, further research could be conducted into the potential toxicity of 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% and its potential adverse effects.
合成法
2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% can be synthesized by the reaction of 4-chlorobenzoic acid with 3-N,N-dimethylsulfamoylphenylhydrazine in the presence of an acid catalyst. The reaction is typically conducted in aqueous media at a temperature of 80-90 °C for a period of 1-2 hours. The reaction yields a white precipitate, which is then filtered and washed with water to obtain the desired product.
特性
IUPAC Name |
2-chloro-4-[3-(dimethylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)12-5-3-4-10(8-12)11-6-7-13(15(18)19)14(16)9-11/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNHTPUJTDKKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














